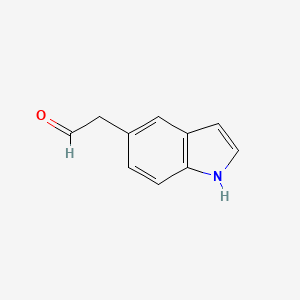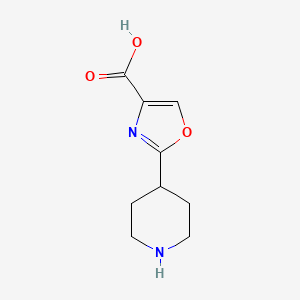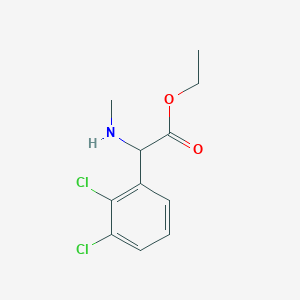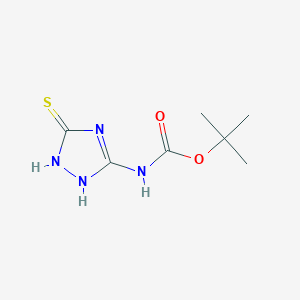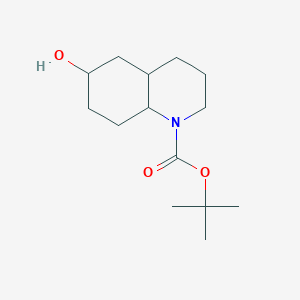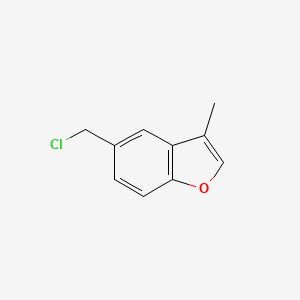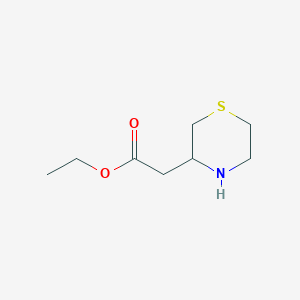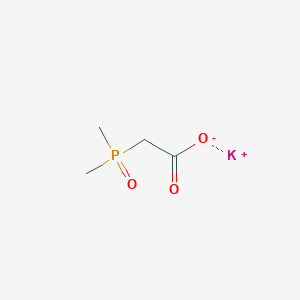
Potassium 2-(dimethylphosphoryl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(dimethylphosphoryl)acetate is a chemical compound with the molecular formula C4H10KO3P and a molar mass of 176.19 g/mol It is known for its unique structure, which includes a dimethylphosphoryl group attached to an acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(dimethylphosphoryl)acetate typically involves the reaction of dimethylphosphoryl chloride with potassium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the stability of the intermediate products. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through a series of purification steps, including filtration, crystallization, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-(dimethylphosphoryl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphines. Substitution reactions can result in a variety of substituted acetates .
Aplicaciones Científicas De Investigación
Potassium 2-(dimethylphosphoryl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of Potassium 2-(dimethylphosphoryl)acetate involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The compound may also participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, which can modulate their activity and properties .
Comparación Con Compuestos Similares
Potassium 2-(dimethylphosphoryl)acetate can be compared with other similar compounds, such as:
Potassium acetate: A simpler acetate compound without the dimethylphosphoryl group.
Dimethylphosphoryl chloride: A related compound used as a reagent in the synthesis of this compound.
Phosphonic acids: Compounds with similar phosphorus-containing functional groups but different structural features
The uniqueness of this compound lies in its specific combination of the dimethylphosphoryl group and the acetate backbone, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
1049776-11-5 |
|---|---|
Fórmula molecular |
C4H8KO3P |
Peso molecular |
174.18 g/mol |
Nombre IUPAC |
potassium;2-dimethylphosphorylacetate |
InChI |
InChI=1S/C4H9O3P.K/c1-8(2,7)3-4(5)6;/h3H2,1-2H3,(H,5,6);/q;+1/p-1 |
Clave InChI |
CXYPDOYLAXETHM-UHFFFAOYSA-M |
SMILES canónico |
CP(=O)(C)CC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


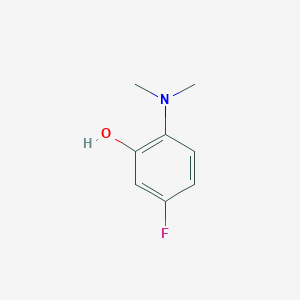
![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)
